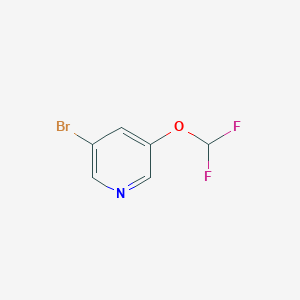

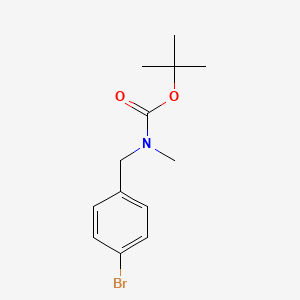

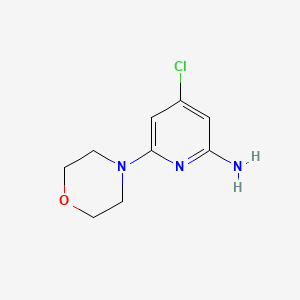

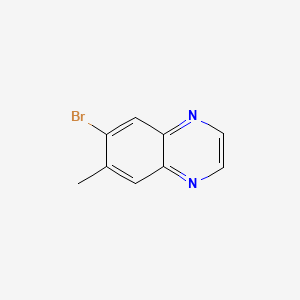

![molecular formula C8H11NO3S B1444459 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol CAS No. 1080060-61-2](/img/structure/B1444459.png)

1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include other names the compound is known by.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves analyzing the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications

Protective Role against Oxidative Stress

1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol and its related compounds have been explored for their protective effects against oxidative stress. For instance, certain thiazolo-triazole compounds, closely related in structure, have demonstrated the potential to control ethanol-induced oxidative stress in organ-selective manners. These compounds have shown to ameliorate peroxidative injury effectively, indicating their protective role against oxidative damage in tissues like liver and brain (Aktay et al., 2005).

Dermatological Applications

Compounds structurally similar to 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol, specifically thiazolidinedione derivatives of α-lipoic acid, have demonstrated potent activation of peroxisome proliferator-activated receptor gamma (PPARγ). This has led to their consideration for treating inflammatory skin conditions. Topical and oral applications of such compounds have shown significant anti-inflammatory effects, making them potential candidates for treating conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).

Antioxidant Properties and Impact on Vitamin Levels

The influence of compounds structurally related to 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol on antioxidant vitamins and lipid peroxidation has been studied. A specific study involving synthetic amine derivatives revealed their impact on serum levels of vitamins A, E, and C, as well as malondialdehyde (MDA) levels, showcasing the compound's effect on free radicals and antioxidant levels (Karatas et al., 2005).

Neuroprotective Potential

Benzimidazole-containing acetamide derivatives, sharing structural similarities with 1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol, have shown neuroprotective effects against ethanol-induced neurodegeneration. These compounds have demonstrated their potential by modulating oxidative stress, neuroinflammation, and memory impairment, presenting a multifaceted approach towards neuroprotection (Imran et al., 2020).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are a good source of this information.

Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions.

I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!

properties

IUPAC Name |

1-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-5(10)6-4-9-7(13-6)8-11-2-3-12-8/h4-5,8,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVWXEREDOFYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(S1)C2OCCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.